![molecular formula C13H24N2O4 B13472212 Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate CAS No. 2901100-18-1](/img/structure/B13472212.png)
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is a synthetic organic compound with a molecular formula of C14H26N2O4. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate typically involves the protection of the amine group on piperidine using tert-butoxycarbonyl (Boc) protection, followed by esterification. One common method includes the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar in structure but with a methyl group instead of the piperidine ring.
tert-Butoxycarbonylamino-piperidin-4-yl-acetic acid: Similar structure but with a carboxylic acid group instead of the ester.
Uniqueness
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is unique due to its combination of the Boc-protected amine and ester functionalities, which provide versatility in synthetic applications and biological studies.
Propiedades
Número CAS |
2901100-18-1 |
|---|---|
Fórmula molecular |
C13H24N2O4 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-13(9-10(16)18-4)5-7-14-8-6-13/h14H,5-9H2,1-4H3,(H,15,17) |
Clave InChI |
WCRHIZCDQFAGKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


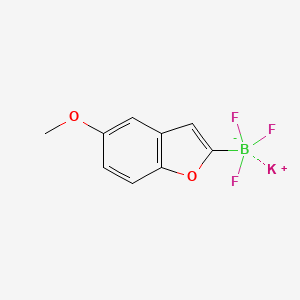
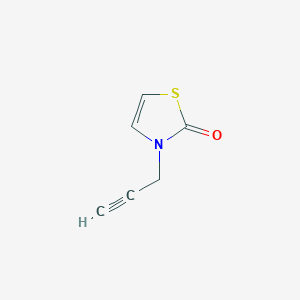
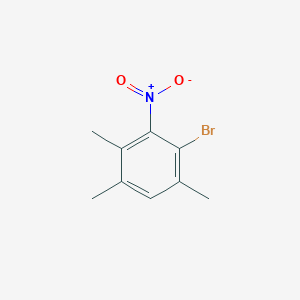

![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
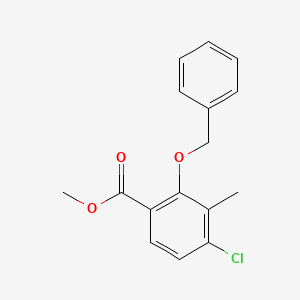
![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)

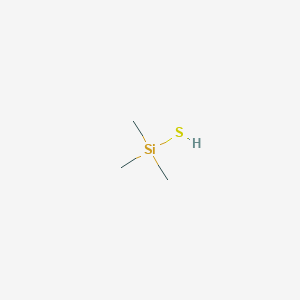

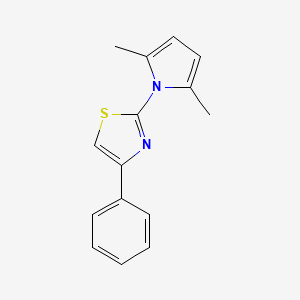
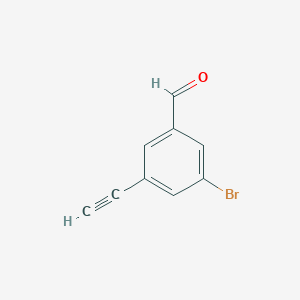
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
